molecular formula C14H9BrClNO4S2 B1390364 7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol CAS No. 1171917-43-3

7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Cat. No.: B1390364
CAS No.: 1171917-43-3
M. Wt: 434.7 g/mol
InChI Key: REOKYCAKPWFJLD-UHFFFAOYSA-N
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Description

7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a complex organic compound with the molecular formula C14H9BrClNO4S2 and a molecular weight of 434.71 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to an indole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of bromine, phenylsulfonyl, and chlorosulfonyl groups. Common reagents used in these reactions include bromine, chlorosulfonic acid, and phenylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various sulfonyl compounds .

Scientific Research Applications

7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and sulfonyl groups allows it to form strong interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with bromine, chlorine, and sulfonyl groups, such as:

Uniqueness

What sets 7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol apart is the combination of bromine, chlorine, and sulfonyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-7-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-12-8-4-7-11-13(22(16,18)19)9-17(14(11)12)23(20,21)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKYCAKPWFJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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